2-Methylthio-ATP

Descripción general

Descripción

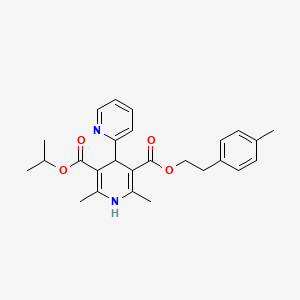

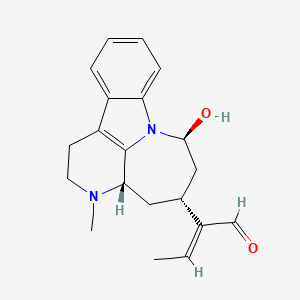

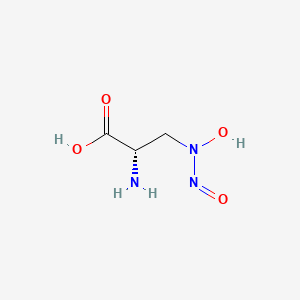

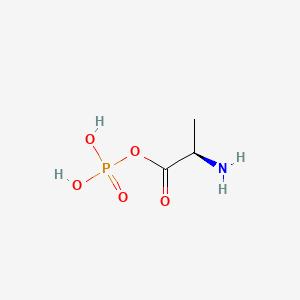

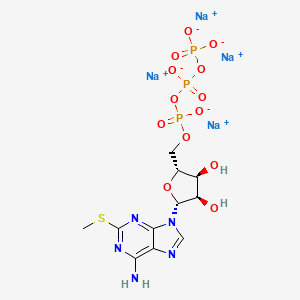

2-Methylthio-ATP (2-MeS-ATP) is an analogue of adenosine triphosphate (ATP), where the hydrogen in position 2 of the adenine nucleobase has been replaced by a methylthio group . It is a more selective agonist of the P2γ purinergic receptor . Adenosine 5’-triphosphate is a nucleoside triphosphate that is key to intracellular energy transfer .

Molecular Structure Analysis

The molecular formula of 2-Methylthio-ATP is C11H14N5Na4O13P3S . Its molecular weight is 641.20 g/mol . The IUPAC name for 2-Methylthio-ATP is tetrasodium; [[[ (2 R ,3 S ,4 R ,5 R )-5- (6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate .

Physical And Chemical Properties Analysis

2-Methylthio-ATP is a solid substance . It should be stored at -20°C in a dry, sealed environment . The compound is stable and soluble, and its stability and solubility advice suggests that stock solutions, once prepared, should be stored aliquoted in tightly sealed vials and used within 1 month .

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Chemical Biology .

Summary of the Application

2-Methylthio-ATP is used in the bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA . This toolkit labels i6A, a prenyl-modified RNA residue, leveraging the unique reactivity of the prenyl group . It also provides a strategy to incorporate fluorescence functionalities into RNAs for molecular tracking purposes .

Methods of Application

The method involves iodine-mediated cyclization reactions of the prenyl group, transforming i6A from a hydrogen-bond acceptor to a donor . Based on this reactivity, an Iodine-Mediated Cyclization and Reverse Transcription (IMCRT) tRNA-seq method was developed .

Results or Outcomes

The IMCRT tRNA-seq method can profile all nine endogenous tRNAs containing i6A residues in Saccharomyces cerevisiae with single-base resolution . Under stress conditions, a decline in i6A levels in budding yeast was observed, accompanied by a significant decrease of mutation rate at A37 position .

Application as an Agonist for the P2γ Purinergic Receptor

Specific Scientific Field

This application is in the field of Pharmacology .

Summary of the Application

2-Methylthio-ATP is an ATP analog that is a more selective agonist of the P2γ purinergic receptor .

Methods of Application

The specific methods of application are not detailed in the source, but it is typically used in in vitro studies involving the P2γ purinergic receptor .

Results or Outcomes

The outcomes of these studies are not specified in the source .

Direcciones Futuras

P2X receptors, which 2-Methylthio-ATP acts upon, have important roles in the cardiovascular, neuronal, and immune systems . They are potential targets of therapeutic agents . The structures of these receptors and their mechanisms of action remain unclear . Therefore, future research could focus on these areas to develop new pharmacological agents .

Propiedades

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEFBRHXFDJPTA-KWIZKVQNSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5Na4O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019067 | |

| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylthio-ATP | |

CAS RN |

100020-57-3 | |

| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.